(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride
CAS No.: 138614-32-1
Cat. No.: VC21175269
Molecular Formula: C16H17ClF3NO
Molecular Weight: 331.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138614-32-1 |
|---|---|
| Molecular Formula | C16H17ClF3NO |
| Molecular Weight | 331.76 g/mol |
| IUPAC Name | (3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m1./s1 |
| Standard InChI Key | GMTWWEPBGGXBTO-XFULWGLBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
| SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structure
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is an organic compound with a defined stereochemistry. The compound contains a chiral center at the 3-position of the propylamine chain, with the (R) configuration specifically identified in its nomenclature. This stereochemical designation is critical for understanding its potential biological activity and pharmacological properties.
Molecular Information
The compound has a well-defined chemical structure characterized by several key functional groups. Its molecular formula is C16H17ClF3NO, indicating its composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms . The molecular weight of the compound is 331.76 g/mol, which places it in the medium-sized organic molecule category . The compound features a phenyl ring directly attached to the chiral carbon, which is also bonded to a 4-(trifluoromethyl)phenoxy group and a propylamine chain.
Structural Features
The three-dimensional structure of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride involves specific spatial arrangement around the chiral carbon. The phenyl ring, 4-(trifluoromethyl)phenoxy group, and propylamine chain are arranged according to the (R) stereochemical designation. This configuration is particularly important when considering its potential biological activities, as stereochemistry often plays a crucial role in drug-receptor interactions.
Chemical and Physical Properties
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride possesses several notable physical and chemical properties that influence its behavior and potential applications. These properties are summarized in the following table:
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C16H17ClF3NO | - |
| Molecular Weight | 331.76 | g/mol |
| Polar Surface Area (PSA) | 35.25 | Ų |
| XLogP3 | 5.67660 | - |
| Boiling Point | 381.1 | °C |
| Flash Point | 184.3 | °C |
| Vapor Pressure | 5.21E-06 | mmHg at 25°C |
The compound's relatively high XLogP3 value of 5.67660 suggests significant lipophilicity, which may influence its membrane permeability and drug-like properties . The polar surface area of 35.25 Ų indicates a moderately low capacity for hydrogen bonding, which might affect its solubility characteristics and ability to cross biological membranes .
Nomenclature and Identification
The compound is known by several systematic and common names, which facilitates its identification and discussion in scientific literature. Understanding these various identifiers is essential for thorough research and documentation of this chemical entity.
Chemical Names and Synonyms
Several synonyms and alternative names exist for this compound, including:
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Seproxetine hydrochloride (USAN)
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Seproxetine HCl
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(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
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(R)-3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride
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(3R)-3-Phenyl-3-[4-(Trifluoromethyl)Phenoxy]-1-Propanamine Hydrochloride (1:1)
The USAN (United States Adopted Name) designation of Seproxetine hydrochloride suggests that this compound has been considered for pharmaceutical development.
Registry Numbers and Identifiers
Various identification codes and registry numbers are associated with this compound:
| Identifier Type | Value |
|---|---|
| CAS Numbers | 127685-30-7, 138614-32-1 |
| PubChem CID | 9797656 |
| InChIKey | GMTWWEPBGGXBTO-XFULWGLBSA-N |
| UNII | K4QYN23H2N |
| DSSTox ID | DTXSID00155625 |
These identifiers are crucial for unambiguous reference to this specific chemical entity across different databases and literature sources .
Structural Notations
The compound can be represented using standardized chemical notations:
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InChI: InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m1./s1
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SMILES: C1=CC=C(C=C1)C@@HOC2=CC=C(C=C2)C(F)(F)F.Cl
These notations provide machine-readable representations of the chemical structure, enabling computational analysis and database searching.
Relationship to Fluoxetine
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride has a significant relationship to the antidepressant drug fluoxetine, which provides important context for understanding its potential pharmacological properties.
Structural Relationship
The compound appears to be closely related to fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine), which is a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders . Specifically, (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride differs from fluoxetine in that it lacks the N-methyl group and has a defined (R) stereochemistry.
Pharmacological Implications
Based on its structural similarity to fluoxetine, (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride may possess similar pharmacological properties. Fluoxetine is known for its "selective inhibitory effect on the brain serotonin uptake without any influence on the dopamine and norepinephrine systems," making it a "therapeutically useful antidepressant" . By extension, the compound of interest may exhibit similar selective serotonin reuptake inhibition, though potentially with different potency or selectivity due to its stereochemical configuration.
Synthesis and Production
Understanding the synthetic routes for producing (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is essential for research and development purposes.
Industrial Considerations
According to the cited patent, the described process has several advantages that make it "especially suitable to prepare the compound... on an industrial scale" . These advantages include:
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Simplicity and safety of the process
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Use of inexpensive and readily available base reagents
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Straightforward reaction conditions and workup procedures
Similar considerations would likely apply to the industrial production of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride, though specific optimizations might be necessary to account for the structural differences.
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